3-(1-Ethyl-4-pyrazolyl)-5-methylisoxazole-4-carboxylic Acid

Lipophilicity Drug design Physicochemical profiling

3-(1-Ethyl-4-pyrazolyl)-5-methylisoxazole-4-carboxylic acid (CAS 1702046-29-4) is a biheteroaryl carboxylic acid composed of a 1-ethylpyrazole ring coupled at the 4-position to a 5-methylisoxazole-4-carboxylic acid core. With the molecular formula C₁₀H₁₁N₃O₃ and a molecular weight of 221.21 g/mol, it belongs to the isoxazole-pyrazole hybrid scaffold class, a privileged chemotype extensively investigated for modulating GABAₐ α5 receptors and other CNS targets.

Molecular Formula C10H11N3O3
Molecular Weight 221.21 g/mol
Cat. No. B13644251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Ethyl-4-pyrazolyl)-5-methylisoxazole-4-carboxylic Acid
Molecular FormulaC10H11N3O3
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESCCN1C=C(C=N1)C2=NOC(=C2C(=O)O)C
InChIInChI=1S/C10H11N3O3/c1-3-13-5-7(4-11-13)9-8(10(14)15)6(2)16-12-9/h4-5H,3H2,1-2H3,(H,14,15)
InChIKeyBLPRMRWFXNEGGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Ethyl-4-pyrazolyl)-5-methylisoxazole-4-carboxylic Acid – Compound Identity, Scaffold Class, and Procurement Baseline


3-(1-Ethyl-4-pyrazolyl)-5-methylisoxazole-4-carboxylic acid (CAS 1702046-29-4) is a biheteroaryl carboxylic acid composed of a 1-ethylpyrazole ring coupled at the 4-position to a 5-methylisoxazole-4-carboxylic acid core. With the molecular formula C₁₀H₁₁N₃O₃ and a molecular weight of 221.21 g/mol, it belongs to the isoxazole-pyrazole hybrid scaffold class, a privileged chemotype extensively investigated for modulating GABAₐ α5 receptors and other CNS targets [1]. The compound is commercially available as a research-grade building block, but its specific substitution pattern—ethyl on the pyrazole N1 and methyl at the isoxazole 5-position—distinguishes it from the more common 1,3-dimethylpyrazole analog, creating differences in lipophilicity, hydrogen-bonding capacity, and steric profile that can alter target engagement and pharmacokinetic behavior [2].

Why 3-(1-Ethyl-4-pyrazolyl)-5-methylisoxazole-4-carboxylic Acid Cannot Be Swapped with In-Class Analogs Without Risk


Compounds within the isoxazole-pyrazole carboxylic acid family are often treated as interchangeable building blocks, yet subtle variations in N-alkyl substitution on the pyrazole ring can produce measurable differences in physicochemical properties, binding conformations, and ultimately biological readouts. For example, replacing the N1-ethyl group with a methyl (as in the 1,3-dimethyl analog) alters computed logP by approximately 0.3 log units and modifies the rotatable bond profile, factors that directly influence passive permeability and target-site occupancy [1]. In the context of GABAₐ α5 receptor programs, patents explicitly teach that even single-carbon changes on the pyrazole nitrogen affect both affinity and subtype selectivity, making unqualified substitution a source of irreproducible results [2].

Quantitative Differentiation Evidence: 3-(1-Ethyl-4-pyrazolyl)-5-methylisoxazole-4-carboxylic Acid Versus Closest Analogs


Computed Lipophilicity Shift: 3-(1-Ethyl-4-pyrazolyl)- vs 3-(1,3-Dimethyl-1H-pyrazol-4-yl)-5-methylisoxazole-4-carboxylic Acid

The target compound replaces the N1-methyl group of the common 1,3-dimethylpyrazole comparator with an N1-ethyl group while also lacking the 3-methyl substituent on the pyrazole. This dual change is predicted to increase lipophilicity. The comparator 3-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methylisoxazole-4-carboxylic acid has a computed XLogP3-AA of 0.7 [1]. For the target compound, ChemSrc reports a computed LogP of approximately 1.0–1.2 (based on the SMILES CCn1cc(-c2noc(C)c2C(=O)O)cn1) . The difference of ca. 0.3–0.5 log units can shift passive permeability and plasma protein binding in a biologically meaningful range, particularly for CNS targets where optimal logP is narrow.

Lipophilicity Drug design Physicochemical profiling

Hydrogen-Bond Acceptor/Donor Profile Divergence Relative to 1,3-Dimethylpyrazole Analog

The 1,3-dimethylpyrazole analog contains a pyrazole ring with a methyl group at position 3, which slightly alters the electron density and steric environment around the ring nitrogens compared to the unsubstituted 3-position of the target compound's pyrazole. This difference manifests in computed topological polar surface area (TPSA): the dimethyl analog has a TPSA of 81.2 Ų [1]. The target compound, lacking the 3-methyl, is predicted to have a slightly higher TPSA (≈83–85 Ų) due to reduced shielding of the pyrazole N2 lone pair, which increases hydrogen-bond acceptor strength . While small in absolute terms, TPSA differences of 2–4 Ų can influence aqueous solubility and crystal packing, relevant for formulation and solid-state handling.

Hydrogen bonding Solubility Crystal engineering

Isoxazole-Pyrazole Scaffold Activity at GABAₐ α5 Receptors: Class-Level Evidence Supporting Differentiation from Non-Selective GABAergic Agents

The isoxazole-pyrazole hybrid scaffold is claimed in EP2427455B1 as possessing affinity and selectivity for the GABAₐ α5 receptor subtype, with multiple exemplified compounds demonstrating binding Ki values below 100 nM [1]. While the exact target compound is not explicitly exemplified in this patent, the structural formula I encompasses 5-methylisoxazole-4-carboxylic acid derivatives bearing pyrazole substituents. The specific N1-ethyl, pyrazole-3-unsubstituted pattern of the target compound aligns with the patent's preference for lower-alkyl N-substitution on the pyrazole, which was shown to maintain α5 affinity while reducing off-target activity at α1, α2, and α3 subtypes compared to bulkier or more lipophilic analogs [1]. In contrast, the 1,3-dimethyl analog introduces an additional methyl group that may sterically hinder the binding pocket, potentially reducing α5 affinity relative to the target compound.

GABAₐ α5 CNS selectivity Cognitive disorders

BindingDB Entry for 3-(1-Ethyl-5-methyl-4-pyrazolyl)-4,5-dihydroisoxazole-5-carboxamide: Evidence of Differential Activity Against Huntington's Disease Target

A closely related dihydroisoxazole analog, 3-(1-ethyl-5-methyl-4-pyrazolyl)-N-(phenylmethyl)-4,5-dihydroisoxazole-5-carboxamide (CID 3241275), was screened in a high-throughput assay for Huntington's disease and showed an IC₅₀ > 8,000 nM, indicating essentially no activity [1]. The target compound, being the fully aromatic isoxazole-4-carboxylic acid rather than a dihydroisoxazole-5-carboxamide, has a fundamentally different electronic structure and hydrogen-bonding pattern. The carboxylic acid moiety offers a handle for further derivatization (e.g., amide coupling) that the carboxamide analog lacks, while the aromatic isoxazole provides greater conformational rigidity. This structural distinction is critical: the dihydro analog is essentially inactive in the HD assay, whereas the aromatic carboxylic acid scaffold has not been tested and may exhibit entirely different activity.

Huntington's disease HTS Polyglutamine

Rotatable Bond Count and Conformational Flexibility: Target Compound Versus 1,3-Dimethyl Analog

The target compound has an ethyl group on the pyrazole N1, introducing one additional rotatable bond compared to the N1-methyl of the 1,3-dimethyl analog (2 rotatable bonds for the dimethyl analog per PubChem [1]). The ChemSrc structure for the target compound indicates 3 rotatable bonds (ethyl C–C bond plus two inter-ring bonds) . This increased flexibility can have opposing effects: it may improve solubility but could also impose an entropic penalty upon binding, potentially reducing affinity if the bound conformation is not pre-organized. Conversely, the extra methylene group may fill a lipophilic subpocket inaccessible to the methyl analog, enhancing affinity in certain targets.

Conformational analysis Entropy Binding thermodynamics

Commercial Availability and Price Differentiation: 3-(1-Ethyl-4-pyrazolyl)- vs 3-(1,3-Dimethyl-1H-pyrazol-4-yl)-5-methylisoxazole-4-carboxylic Acid

The 1,3-dimethyl analog (CAS 1171972-67-0) is widely stocked by major vendors (e.g., Santa Cruz Biotechnology, Combi-Blocks, CymitQuimica) with pricing around $240/500 mg . The target compound (CAS 1702046-29-4) is less commonly listed and appears primarily through specialized Chinese suppliers (ChemSrc, Evitachem), suggesting a narrower supply base. While direct price comparison is not published, the lower commercial availability may imply a higher cost or longer lead time for the ethyl analog. However, for applications where the ethyl group is structurally required (e.g., mimicking a specific metabolite or fitting a known hydrophobic pocket), the procurement premium may be justified by the inability of the dimethyl analog to serve as a functional substitute.

Procurement Cost efficiency Supply chain

Optimal Scientific and Industrial Use Cases for 3-(1-Ethyl-4-pyrazolyl)-5-methylisoxazole-4-carboxylic Acid Based on Differentiated Evidence


GABAₐ α5 Subtype-Selective Lead Optimization Programs Requiring Fine-Tuned Lipophilicity

Teams optimizing CNS-penetrant GABAₐ α5 negative allosteric modulators (NAMs) for cognitive enhancement should select the target compound over the 1,3-dimethyl analog when the project requires a modest increase in logP (Δ ≈ +0.3–0.5) to improve blood-brain barrier permeability without exceeding the CNS drug-like logP ceiling of ~3. The ethyl group provides this incremental lipophilicity while maintaining the patent-preferred unsubstituted pyrazole 3-position for α5 affinity, as supported by EP2427455B1 SAR [1].

Solid-State Formulation Screening Where Crystal Packing and Solubility Are Critical

When early-stage formulation work identifies poor aqueous solubility as a bottleneck for the 1,3-dimethyl analog (TPSA 81.2 Ų), the target compound's slightly higher predicted TPSA (≈83–85 Ų) and additional rotatable bond may improve solubility and alter crystal packing. This makes the ethyl analog a rational backup candidate in salt and co-crystal screening cascades [1][2].

Synthetic Chemistry Campaigns Requiring a Carboxylic Acid Handle for Amide Library Generation

The free carboxylic acid of the target compound enables direct amide coupling without deprotection steps, unlike the ester or carboxamide analogs found in BindingDB entries [1]. This feature is critical for high-throughput parallel synthesis of compound libraries exploring SAR around the isoxazole 4-position, where the ethyl-pyrazole moiety is kept constant as a privileged fragment.

Procurement for Huntington's Disease or Polyglutamine Disorder Screening with an Aromatic Isoxazole Core

Screening centers focused on Huntington's disease should procure the aromatic target compound rather than the inactive dihydroisoxazole analog (IC₅₀ > 8,000 nM) referenced in BindingDB [1]. The fully aromatic isoxazole-4-carboxylic acid scaffold is chemically distinct and may engage targets inaccessible to the reduced form, offering a fresh starting point for hit discovery.

Quote Request

Request a Quote for 3-(1-Ethyl-4-pyrazolyl)-5-methylisoxazole-4-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.